1h-Pyrazolo[3,4-d]pyrimidine,4,6-dichloro-3-(1-methylethyl)- 1h-Pyrazolo[3,4-d]pyrimidine,4,6-dichloro-3-(1-methylethyl)-
Brand Name: Vulcanchem
CAS No.: 1211580-39-0
VCID: VC8424690
InChI: InChI=1S/C8H8Cl2N4/c1-3(2)5-4-6(9)11-8(10)12-7(4)14-13-5/h3H,1-2H3,(H,11,12,13,14)
SMILES: CC(C)C1=C2C(=NN1)N=C(N=C2Cl)Cl
Molecular Formula: C8H8Cl2N4
Molecular Weight: 231.08 g/mol

1h-Pyrazolo[3,4-d]pyrimidine,4,6-dichloro-3-(1-methylethyl)-

CAS No.: 1211580-39-0

Cat. No.: VC8424690

Molecular Formula: C8H8Cl2N4

Molecular Weight: 231.08 g/mol

* For research use only. Not for human or veterinary use.

1h-Pyrazolo[3,4-d]pyrimidine,4,6-dichloro-3-(1-methylethyl)- - 1211580-39-0

Specification

CAS No. 1211580-39-0
Molecular Formula C8H8Cl2N4
Molecular Weight 231.08 g/mol
IUPAC Name 4,6-dichloro-3-propan-2-yl-2H-pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C8H8Cl2N4/c1-3(2)5-4-6(9)11-8(10)12-7(4)14-13-5/h3H,1-2H3,(H,11,12,13,14)
Standard InChI Key HJCVCIYLKUNPOS-UHFFFAOYSA-N
SMILES CC(C)C1=C2C(=NN1)N=C(N=C2Cl)Cl
Canonical SMILES CC(C)C1=C2C(=NN1)N=C(N=C2Cl)Cl

Introduction

Structural and Molecular Characteristics

Core Scaffold and Substitution Patterns

The pyrazolo[3,4-d]pyrimidine core consists of a fused bicyclic system combining pyrazole and pyrimidine rings. In 4,6-dichloro-3-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidine, the chloro groups at positions 4 and 6 enhance electrophilicity, facilitating nucleophilic substitution reactions, while the isopropyl group at position 3 introduces steric bulk and hydrophobicity. Comparative analysis with 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1211522-68-7) suggests that the isopropyl substituent would increase the molecular weight to approximately 235–240 g/mol (vs. 203.03 g/mol for the methyl analog) .

The molecular formula is projected as C₈H₈Cl₂N₄, with a calculated density of 1.6–1.8 g/cm³ based on trends from similar halogenated heterocycles . The isopropyl group’s influence on solubility is expected to reduce aqueous solubility compared to methyl-substituted analogs, which exhibit solubilities of 0.211–0.448 mg/mL .

Synthetic Pathways and Reaction Mechanisms

Chlorination of Pyrazolo[3,4-d]Pyrimidine Precursors

A foundational step in synthesizing chloro-substituted pyrazolo[3,4-d]pyrimidines involves treating dihydroxy precursors with phosphorus oxychloride (POCl₃). For example, 1,7-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione reacts with POCl₃ at 20°C, followed by triethylamine-mediated dehydrochlorination at 55–110°C to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine . This method achieves an 87% yield , suggesting its adaptability for introducing chloro groups in the target compound.

Physicochemical and Spectroscopic Properties

Thermodynamic Stability and Melting Point

The melting point of 4,6-dichloro-3-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidine is anticipated to range between 180–190°C, extrapolated from analogs such as 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (173–175°C) and 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (data unavailable) . The isopropyl group’s steric effects may slightly elevate the melting point compared to methyl-substituted derivatives.

Spectroscopic Signatures

  • ¹H NMR: The isopropyl group’s methine proton (CH) would appear as a septet near δ 3.0–3.5 ppm, with methyl protons as doublets at δ 1.2–1.4 ppm .

  • MS (ESI+): Predicted molecular ion peak at m/z 237.0 (M+H)⁺, with isotopic clusters due to chlorine atoms.

Applications in Medicinal Chemistry and Drug Discovery

Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in kinase inhibitor development. For instance, 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as an intermediate in synthesizing JAK2/STAT3 inhibitors . The target compound’s isopropyl group may enhance target binding via hydrophobic interactions, as seen in FDA-approved kinase inhibitors like imatinib.

Structure-Activity Relationship (SAR) Considerations

  • Chloro Groups: Critical for hydrogen bonding with kinase ATP-binding pockets.

  • Isopropyl Substituent: May improve selectivity by occupying hydrophobic subpockets.

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